molecular formula C10H6BrClN2O B13329811 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde

4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B13329811
M. Wt: 285.52 g/mol
InChI Key: QPERDEPLEOAFQT-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is a heterocyclic aromatic compound that contains both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzoic acid.

    Reduction Reactions: Formation of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzyl alcohol.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(4-chloro-1H-pyrazol-1-YL)benzaldehyde is unique due to the presence of both bromine and chlorine substituents on the pyrazole and benzaldehyde moieties, respectively. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

4-bromo-2-(4-chloropyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6BrClN2O/c11-8-2-1-7(6-15)10(3-8)14-5-9(12)4-13-14/h1-6H

InChI Key

QPERDEPLEOAFQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=C(C=N2)Cl)C=O

Origin of Product

United States

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